molecular formula C12H18N2O2<br>(CH3)2C6H7(CH3)(N=C=O)CH2N=C=O<br>C12H18N2O2 B1198615 Isophorone diisocyanate CAS No. 4098-71-9

Isophorone diisocyanate

Cat. No. B1198615
CAS RN: 4098-71-9
M. Wt: 222.28 g/mol
InChI Key: NIMLQBUJDJZYEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of IPDI has been explored using various raw materials, including phosgene, urea, or dimethyl carbonate. A study by Wang Yong-ju (2014) highlights an optimized synthetic approach utilizing dimethyl carbonate and a new catalyst, resulting in mild reaction conditions, high conversion rates, low energy consumption, and easy separation of the product and catalyst (Wang Yong-ju, 2014). Additionally, non-phosgene methods for isocyanate production have gained attention for their environmental and safety benefits, emphasizing the importance of green chemistry in the synthesis of IPDI and related compounds (Peixue Wang, Shimin Liu, Youquan Deng, 2017).

Molecular Structure Analysis

IPDI's molecular structure, characterized by its isocyanate groups, allows for reactive versatility and applications in polyurethane synthesis. The unequal reactivity of IPDI's isocyanate groups has been exploited for site-selective modification of cellulose nanocrystals, demonstrating its capacity for chemical functionalization and utility in composite material development (Natalie Girouard et al., 2016).

Chemical Reactions and Properties

IPDI reacts with polyols to form polyurethanes, a process that can be tailored to produce materials with specific properties. For instance, the reaction of IPDI with polyether polyols under various temperatures has been studied to determine the kinetics of polymerization, providing insights into the optimization of polyurethane synthesis (Peng Yang et al., 2011).

Physical Properties Analysis

The physical properties of IPDI-based materials, such as thermal stability and mechanical strength, are influenced by the molecular architecture of the polyurethanes. Modifications to cellulose nanocrystals with IPDI have shown improvements in thermal degradation onset and tensile strength, demonstrating the impact of IPDI on enhancing material properties (Natalie Girouard et al., 2016).

Chemical Properties Analysis

IPDI's chemical properties, such as its reactivity with polyols and other compounds, underpin its utility in creating diverse polyurethane materials. The synthesis and characterization of aliphatic thermoplastic polyurethane elastomers through a non-isocyanate route using isophorone diamine highlight the exploration of alternative pathways to leverage IPDI's chemical properties (Suqing Li et al., 2015).

Scientific Research Applications

  • Self-Healing Polymers : Microcapsules containing reactive diisocyanate, like IPDI, are used in self-healing polymers. These microcapsules, fabricated via interfacial polymerization, are suitable for humid or wet environments, demonstrating the potential of IPDI in creating durable, self-repairing materials (Yang et al., 2008).

  • Synthesis and Applications : IPDI is a valuable compound in producing polyurethanes, used as a high-boiling-point solvent in coatings and adhesives. It plays a critical role as a starting material for various compounds, highlighting its significance in chemical synthesis and industrial applications (Ruther et al., 2023).

  • Cutaneous Sensitization : Studies on guinea pigs indicate that IPDI can induce dermal sensitization. This finding is crucial in understanding the health impacts of polyisocyanate prepolymers, particularly in occupational settings like the polyurethane industry (Zissu et al., 1998).

  • Polymerization Kinetics : Research on the polymerization of IPDI with poly (propylene oxide) reveals that the reaction is a second-order process. Understanding the reaction kinetics, including activation energy and entropy, is essential for optimizing polymer production processes (Yang et al., 2011).

  • Use in Propellant Casting : IPDI's structure and reactivity make it an effective curing agent in propellant casting. Its properties allow for slow polymerization rates, creating homogeneous matrices for explosives, which is critical for safety and effectiveness in this field (Lee et al., 1981).

  • Elastomer Production : The use of IPDI in synthesizing elastomers shows that it can enhance both the physical and mechanical characteristics of polymeric materials. This application is significant for developing new materials with broad usage possibilities (Slobodinyuk et al., 2021).

  • Polyurethane Coatings : Research on the preparation and corrosion resistance of graphene oxide modified polyurethane resin using IPDI indicates its potential in enhancing the durability and performance of coatings, which is important for industrial applications (Shu et al., 2018).

  • Biological Monitoring for Occupational Health : Monitoring exposure to isocyanates, including IPDI, is crucial for occupational health and safety. Biological monitoring methods can assess exposure and control effectiveness, which is vital for minimizing health risks in workplaces (Cocker, 2011).

  • Cross-Linker in Polymer Composites : IPDI is used in synthesizing novel light-stable cross-linker composites. The properties of these composites, such as reactivity and liquidity, make them suitable for various industrial applications (Zhengjian et al., 2006).

  • Self-Healing Coatings : The use of IPDI in alkyd varnish coatings demonstrates its self-healing properties on steel surfaces. This application is particularly relevant in corrosion protection and extending the lifespan of materials (Wang et al., 2014).

properties

IUPAC Name

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
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InChI

InChI=1S/C12H18N2O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3
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InChI Key

NIMLQBUJDJZYEJ-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C
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Molecular Formula

C12H18N2O2, Array
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Related CAS

53895-31-1, 53895-32-2, 53880-05-0
Record name Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, dimer
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Record name Isophorone diisocyanate trimer
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DSSTOX Substance ID

DTXSID0023826
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Molecular Weight

222.28 g/mol
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Physical Description

Isophorone diisocyanate appears as a clear to light-yellow liquid. Slightly denser than water and insoluble in water. Toxic by inhalation and skin absorption. Very irritating to skin. Used to make polyurethane coatings., Liquid, Colorless to slightly yellow liquid with a pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent odor.
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Boiling Point

316 °F at 10 mmHg (NTP, 1992), BP: 158 °C at 10 torr, at 1.33kPa: 158 °C
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Flash Point

greater than 200 °F (NTP, 1992), 155 °C, Closed cup, 155 °C c.c., 311 °F
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Completely miscible with esters, ketones, ethers, and aromatic and aliphatic hydrocarbons., Solubility in water, g/100ml: 15 (reaction), Decomposes
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Density

1.056 to 1.062 at 68 °F (USCG, 1999), 1.056, Relative density (water = 1): 1.06, 1.06
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Vapor Pressure

0.0003 mmHg at 68 °F ; 0.0007 mmHg at 122 °F (NTP, 1992), 0.0003 [mmHg], 0.0003 torr at 20 °C, Vapor pressure, Pa at 20 °C: 0.04, 0.0003 mmHg
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Product Name

Isophorone diisocyanate

Color/Form

Colorless to slightly yellow liquid

CAS RN

4098-71-9
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Record name Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-
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Melting Point

-76 °F (NTP, 1992), Approximately -60 °C, -60 °C, -76 °F
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Record name ISOPHORONE DIISOCYANATE
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Record name Isophorone diisocyanate
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Synthesis routes and methods I

Procedure details

About 525.0 grams (4.73 equiv.) of isophorone diisocyanate8, about 1.5 grams of dibutyltindilaurate9 catalyst, and about 992.0 grams (3.91 equiv.) of octylphenol ethoxylate10 were added to a 3000 ml three-neck resin kettle equipped with a Trubore stirrer, a N2 atmosphere inlet, and a thermocouple-temperature controller. The reaction mixture was heated to about 135° C. and held for approximately 3.5 hours with stirring under nitrogen. About 240.6 grams (0.473 equiv.) of a cyan polymeric colorant11 were then added and the mixture was heated at about 150° C. for approximately 2 hours. An FT-IR of the product was obtained to insure all of the isocyanate (NCO) functionality was consumed. The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies were used to confirm this. The diurethane reaction product was poured into aluminum molds and allowed to cool and harden. This final colored resin product was characterized by the following physical properties: viscosity of about 181.8 cPs as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C., a melting point of about 59.9-70.2° C. as measured by electrothermal capillary melting point apparatus, and a Tg of about 23.1° C. as measured by differential scanning calorimetry using a DuPont 2100 calorimeter at a scan rate of 20° C./minute, and a spectral strength of about 5588 milliliters Absorbance Units per gram at λmax as measured by dilution in n-butanol using a Perking Elmer Lambda 2S UV/VIS spectrophotometer.
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
992 g
Type
reactant
Reaction Step One
[Compound]
Name
dibutyltindilaurate9 catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

About 525.0 grams (4.73 equiv.) of isophorone diisocyanate1 and 1.5 grams of dibutyltindilaurate2 catalyst, followed by 986 grams (3.88 equiv.) of octylphenol ethoxylate3, were added to a 3000 ml three-neck resin kettle equipped with a Trubore stirrer, N2 atmosphere inlet, and a thermocouple-temperature controller. The reaction mixture was heated to about 135° C., about 346.1 grams (0.497 equiv.) of a yellow polymeric colorant corresponding to Colorant A from Table I of U.S. Pat. No. 5,231,135 were added and the reaction mixture was heated for approximately 2 hours. An additional about 110.0 grams (0.433 equiv.) of octylphenol ethoxylate3 were added and the reaction mixture was heated at about 150° C. for approximately 2 hours. An FT-IR of the product was obtained to insure all of the isocyanate (NCO) functionality was consumed. The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies were used to confirm this. The diurethane reaction product was poured into aluminum molds and allowed to cool and harden. This final colored resin product was characterized by the following physical properties: viscosity of about 121 cPs as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C., a melting point of about 38° C. to about 115° C. as measured by electrothermal capillary melting point apparatus, a Tg of about 12.4° C. as measured by differential scanning calorimetry using a DuPont 2100 calorimeter at a scan rate of 20° C./minute, and a spectral strength of about 5634 milliliters Absorbance Units per gram at λmax as measured by dilution in n-butanol using a Perkin Elmer Lambda 2S UV/VIS spectrophotometer.
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
986 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
dibutyltindilaurate2 catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Into a 1-liter separable flask were put 667 parts (2 mol) of pentaerythritol triacrylate (manufactured by Nippon Kayaku, trade name: KAYARAD PET-30), 222 g (1 mol) of isophorone diisocyanate and 0.18 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.18 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and pentaerythritol triacrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Into a 3-liter separable flask were put 2248 parts (2 mol) of dipentaerythritol acrylate (manufactured by Nippon Kayaku, trade name: KAYARAD DPHA), 222 parts (1 mol) of isophorone diisocyanate and 0.49 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.49 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and dipentaerythritol acrylate.
Name
dipentaerythritol acrylate
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isophorone diisocyanate
Reactant of Route 2
Isophorone diisocyanate
Reactant of Route 3
Isophorone diisocyanate
Reactant of Route 4
Reactant of Route 4
Isophorone diisocyanate
Reactant of Route 5
Reactant of Route 5
Isophorone diisocyanate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Isophorone diisocyanate

Citations

For This Compound
14,100
Citations
FL Ji, JL Hu, JP Han - High Performance Polymers, 2011 - journals.sagepub.com
Shape memory polyurethanes (SMPUs) are usually produced with aromatic hard segments in order to ensure high shape recoverability. Here a series of non-aromatic shape memory …
Number of citations: 24 journals.sagepub.com
P Arnould, F Simon, S Fouquay, F Pardal… - …, 2022 - ACS Publications
We synthesized polyurethane (PU) materials via a typical two-stage industrial process based on the synthesis of NCO-terminated prepolymers, followed by their crosslinking with polyols…
Number of citations: 4 pubs.acs.org
JL Han, CH Yu, YH Lin, KH Hsieh - Journal of applied polymer …, 2008 - Wiley Online Library
Kinetic studies of the catalyzed urethane reactions between isophorone diisocyanate (IPDI) and alcohols and of the urea reactions between an isocyanate‐terminated prepolymer [IPDI–…
Number of citations: 50 onlinelibrary.wiley.com
M Frick-Engfeldt, E Zimerson, D Karlsson, Å Marand… - DERM, 2005 - liebertpub.com
… Aliphatic isocyanates such as isophorone diisocyanate (IPDI) and 1,6-hexamethylene diisocyanate (1,6-HDI) are generally more expensive to produce but are used when the …
Number of citations: 31 www.liebertpub.com
VV Gite, PP Mahulikar, DG Hundiwale - Progress in Organic coatings, 2010 - Elsevier
… Synthesis of the trimer of isophorone diisocyanate A general reaction of trimerization of isophorone diisocyanate and the possible structure of the trimer is presented in Scheme 2. It was …
Number of citations: 147 www.sciencedirect.com
H Götz, U Beginn, CF Bartelink… - Macromolecular …, 2002 - Wiley Online Library
Reactive star shaped isocyanate prepolymers have been prepared by endcapping hydroxy functionalized poly(alkylene oxide)s with isophorone diisocyanate. Selective reaction …
Number of citations: 86 onlinelibrary.wiley.com
SM Hasan, JE Raymond, TS Wilson… - Macromolecular …, 2014 - Wiley Online Library
… This is accomplished by incorporating isophorone diisocyanate into the foam, resulting in increased hydrophobicity, glass transitions, and actuation time. This delayed actuation, when …
Number of citations: 41 onlinelibrary.wiley.com
VV Gite, PP Mahulikar, DG Hundiwale, UR Kapadi - 2004 - nopr.niscpr.res.in
… In the present study, we have synthesized a trimer of isophorone diisocyanate (IPDI) using choline hydroxide as a catalyst9,10. Reaction conditions were optimized for temperature and …
Number of citations: 51 nopr.niscpr.res.in
A Prabhakar, DK Chattopadhyay… - Journal of Polymer …, 2005 - Wiley Online Library
Polyurethane prepolymers are widely used in reactive hot melt adhesives and moisture cured coatings. NCO‐terminated polyurethane of polypropylene glycol (PPG)‐1000 and …
Number of citations: 115 onlinelibrary.wiley.com
J Ma, GH Lee, JH Kim, SW Kim, S Jo… - ACS Applied Polymer …, 2022 - ACS Publications
… In this study, a method was developed to cross-link the isophorone diisocyanate (IPDI) monomer and PU precursor to prepare a self-healing PUI film. A commercially available, …
Number of citations: 17 pubs.acs.org

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